molecular formula C11H11BrN2O2S B13220788 Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13220788
M. Wt: 315.19 g/mol
InChI Key: IGZODJLDGFWJBK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that contains a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the reaction of 3-bromo-4,6-dimethylpyridine-2-thiol with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific fusion pattern and substitution, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H11BrN2O2S/c1-4-16-11(15)7-5(2)8-9(12)14-17-10(8)13-6(7)3/h4H2,1-3H3

InChI Key

IGZODJLDGFWJBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C

Origin of Product

United States

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